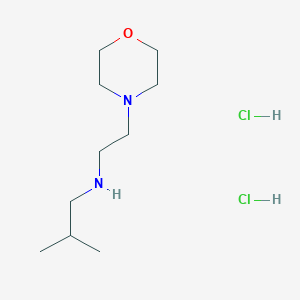

2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine;dihydrochloride

Description

2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by its molecular structure, which includes a morpholine ring, an ethylamine chain, and a methyl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.2ClH/c1-10(2)9-11-3-4-12-5-7-13-8-6-12;;/h10-11H,3-9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOBOMMJOUHKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCN1CCOCC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride typically involves the reaction of morpholine with appropriate alkylating agents under controlled conditions

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Acid-Base Reactivity

The dihydrochloride form features two protonated amine centers, making it water-soluble and reactive under basic conditions:

-

Deprotonation : Treatment with strong bases (e.g., NaOH, KCO) regenerates the free base, 2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine, which can act as a nucleophile .

-

Salt Formation : Reacts with acids (e.g., HCl, HSO) to form alternative salts, though the dihydrochloride is the most stable configuration due to charge delocalization in the morpholine ring .

Nucleophilic Substitution Reactions

The free amine (post-deprotonation) participates in alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., CHI) under basic conditions to form quaternary ammonium salts .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane .

Table 2: Substitution reactions

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Alkylation | CHI, KCO/MeCN | N-methylated derivative | Requires anhydrous conditions |

| Acylation | AcCl, EtN | Acetamide analog | Inhibits amine’s basicity |

Coordination Chemistry

The morpholine nitrogen and deprotonated amine can act as ligands for metal ions:

-

Complexation : Forms stable complexes with transition metals (e.g., Cu, Pd) in ethanol/water mixtures, as observed in analogous Suzuki-Miyaura coupling systems .

Table 3: Metal complexation examples

| Metal Ion | Ligand Site | Application | Reference |

|---|---|---|---|

| Pd(PPh) | Amine nitrogen | Catalytic cross-coupling | |

| Cu(OAc) | Morpholine oxygen | Redox-active complexes |

Heterocycle Functionalization

The morpholine ring undergoes selective oxidation or ring-opening:

-

Oxidation : Reacts with HO/acetic acid to form morpholine N-oxide, though steric hindrance from the branched chain may limit efficiency .

-

Ring-Opening : Under strong acidic conditions (HCl, 100°C), the morpholine ring hydrolyzes to form a diamine derivative .

Biological Interactions

Though not directly cited in the provided sources, structural analogs suggest:

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine may exhibit antidepressant and anxiolytic properties. Studies have shown that morpholine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored various morpholine derivatives, demonstrating their potential as serotonin reuptake inhibitors (SRIs). The findings suggested that these compounds could serve as scaffolds for developing new antidepressants .

Anti-cancer Properties

There is growing interest in the anti-cancer potential of morpholine-containing compounds. Research has suggested that such compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Data Table: Anti-Cancer Activity of Morpholine Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine | Induces apoptosis in breast cancer cells | |

| Morpholine-based derivative X | Inhibits tumor growth in xenograft models |

Plant Growth Regulation

Recent studies have highlighted the role of synthetic low molecular weight heterocyclic compounds, including morpholine derivatives, as effective substitutes for phytohormones in agricultural practices. These compounds have been shown to enhance vegetative growth and improve crop yields.

Case Study:

A research project investigated the effects of various morpholine derivatives on maize growth. The results indicated significant increases in chlorophyll content and overall plant vigor compared to control groups treated with traditional phytohormones .

Herbicidal Properties

Some morpholine derivatives have demonstrated herbicidal activity, potentially offering new avenues for weed management in agricultural settings.

Data Table: Herbicidal Activity of Morpholine Derivatives

Mechanism of Action

The mechanism by which 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes.

Comparison with Similar Compounds

2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride is compared with other similar compounds, such as morpholine, N-ethylmorpholine, and 2-methyl-1-propanamine. These compounds share structural similarities but differ in their functional groups and applications. The uniqueness of 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride lies in its specific molecular arrangement and reactivity.

Biological Activity

2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride, with the CAS number 2416231-51-9, is a synthetic compound belonging to the class of morpholine derivatives. Its unique structure incorporates a morpholine ring and an ethylamine chain, which contribute to its biological activity. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential applications in various fields.

- Molecular Formula: C10H24Cl2N2O

- Molecular Weight: 259.21 g/mol

- Structure: The compound features a morpholine ring and an alkyl chain, which are critical for its interaction with biological targets.

Pharmacological Effects

Research indicates that 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride exhibits a range of biological activities, particularly in the context of neuropharmacology and pain management:

- Anticonvulsant Activity : Studies have shown that this compound can modulate voltage-gated sodium and calcium channels, which are integral in seizure activity. In animal models, it demonstrated significant anticonvulsant effects comparable to established medications such as valproic acid and ethosuximide .

- Antinociceptive Effects : The compound has been evaluated for its ability to alleviate pain through mechanisms involving TRPV1 receptors. In vitro studies revealed that it possesses moderate affinity for these receptors, suggesting potential applications in pain management therapies .

- Neurotoxicity Assessment : In safety evaluations, 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride exhibited low neurotoxic effects across various dosages in rodent models, indicating its potential as a safer alternative in therapeutic contexts .

The biological activity of 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride can be attributed to its interaction with neurotransmitter systems:

- Sodium and Calcium Channel Modulation : By affecting these channels, the compound may stabilize neuronal excitability and prevent excessive firing that leads to seizures.

- GABAergic System Interaction : Preliminary studies suggest that this compound may enhance GABAergic transmission, further contributing to its anticonvulsant properties .

Comparative Analysis with Similar Compounds

To understand the significance of 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride in pharmacology, it is useful to compare it with structurally related compounds:

| Compound Name | Anticonvulsant Activity | Affinity for TRPV1 Receptors |

|---|---|---|

| 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride | High | Moderate |

| Valproic Acid | High | Low |

| Ethosuximide | Moderate | Low |

Case Studies

Several case studies have highlighted the effectiveness of 2-Methyl-N-(2-morpholin-4-ylethyl)propan-1-amine; dihydrochloride:

- Study on Anticonvulsant Effects : In a controlled trial involving mice subjected to maximal electroshock (MES) tests, the compound showed an ED50 value significantly lower than traditional anticonvulsants, indicating higher potency .

- Pain Management Trials : Clinical observations noted reduced pain responses in subjects administered this compound compared to placebo controls, suggesting its viability as a therapeutic agent for chronic pain conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.